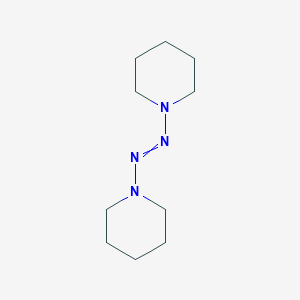
Azopiperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Azopiperidine is a compound that belongs to the class of azo compounds, which are characterized by the presence of a nitrogen-nitrogen double bond (N=N) These compounds are known for their vibrant colors and are commonly used as dyes this compound, in particular, is a derivative of piperidine, a six-membered heterocyclic amine
準備方法
Synthetic Routes and Reaction Conditions
Azopiperidine can be synthesized through several methods. One common approach involves the reaction of piperidine with a diazonium salt. The reaction typically takes place under acidic conditions, where the diazonium salt is generated in situ from an aromatic amine and sodium nitrite. The piperidine then reacts with the diazonium salt to form this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product.
化学反応の分析
Types of Reactions
Azopiperidine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding nitroso and nitro compounds.
Reduction: The compound can be reduced to form hydrazine derivatives.
Substitution: this compound can participate in substitution reactions, where the azo group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles can be employed, depending on the desired substitution product.
Major Products Formed
Oxidation: Nitroso and nitro derivatives.
Reduction: Hydrazine derivatives.
Substitution: A wide range of substituted piperidines, depending on the nucleophile used.
科学的研究の応用
Azopiperidine has found applications in several scientific fields:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized as a dye and in the development of photoresponsive materials.
作用機序
The mechanism of action of azopiperidine involves its interaction with various molecular targets. The azo group can undergo photoisomerization, changing from the trans to the cis configuration upon exposure to light. This property makes this compound useful in the development of photoresponsive materials. Additionally, the compound can interact with biological molecules, potentially disrupting cellular processes and leading to therapeutic effects.
類似化合物との比較
Similar Compounds
Azopyridine: Similar in structure but contains a pyridine ring instead of a piperidine ring.
Azobenzene: Contains a benzene ring and is well-known for its photoisomerization properties.
Azonaphthalene: Contains a naphthalene ring and is used in dye applications.
Uniqueness of Azopiperidine
This compound stands out due to its combination of the piperidine ring and the azo group, which imparts unique chemical and physical properties
特性
CAS番号 |
2081-14-3 |
|---|---|
分子式 |
C10H20N4 |
分子量 |
196.29 g/mol |
IUPAC名 |
di(piperidin-1-yl)diazene |
InChI |
InChI=1S/C10H20N4/c1-3-7-13(8-4-1)11-12-14-9-5-2-6-10-14/h1-10H2 |
InChIキー |
IHYRHUMXZJAZMG-UHFFFAOYSA-N |
正規SMILES |
C1CCN(CC1)N=NN2CCCCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[5-[4-[(4-fluorophenyl)methyl]piperidine-1-carbonyl]-6-methoxy-1-methylindol-3-yl]-N,N-dimethyl-2-oxoacetamide](/img/structure/B14753913.png)
![2-[2-(4-chlorophenyl)-1H-indol-3-yl]ethanamine](/img/structure/B14753919.png)
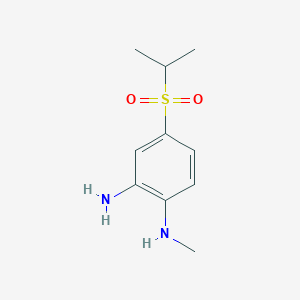
![(5Z)-7-[(1R,2R,3R,5S)-3,5-Dihydroxy-2-(3-oxodecyl)cyclopentyl]-5-heptenoic acid](/img/structure/B14753940.png)
![2-[(2-Biotinylamidoethyl)dithiopropionylamino]-N-11-[4-benzoyl-1,3-bis-(D-manos-4-yloxy)-2-propylamino-3,6,9,12-tetraoxododecanyl]-N'-(2-hydroxylcarbonylethylamino)malonic Acid Diamide](/img/structure/B14753943.png)

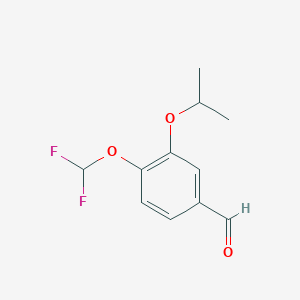
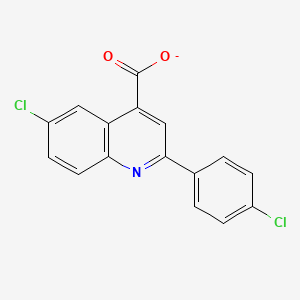
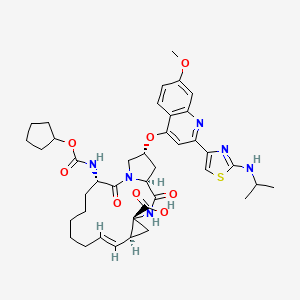
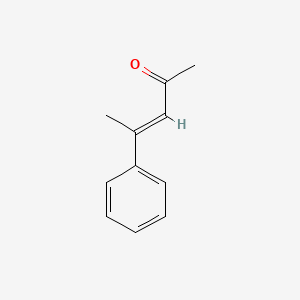
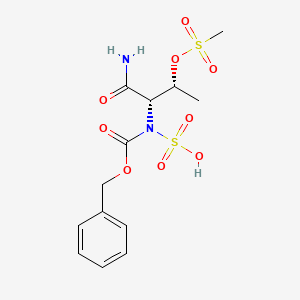
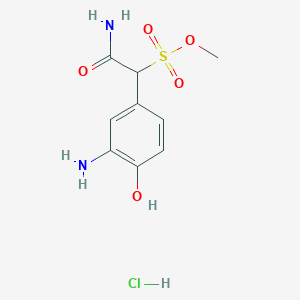
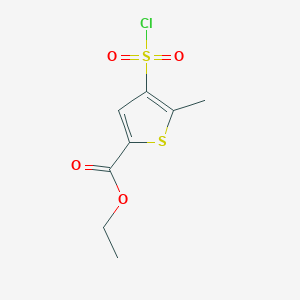
![1-[(2R,3S,4S,5R)-3-amino-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-fluoropyrimidine-2,4-dione](/img/structure/B14753975.png)
